Methyl-o-anisylurea
Description
Methyl-o-anisylurea (IUPAC: N-methyl-N'-(2-methoxybenzyl)urea) is a substituted urea derivative characterized by a methyl group attached to one urea nitrogen and an *o-methoxybenzyl (o-anisyl) group attached to the other. Its structure combines the hydrogen-bonding capacity of urea with the electron-donating methoxy group, which may influence solubility, reactivity, and biological activity .
Synthesis typically involves the reaction of o-methoxybenzylamine with methyl isocyanate or via carbodiimide-mediated coupling. Characterization methods include HPLC for purity analysis, NMR spectroscopy for structural confirmation, and mass spectrometry for molecular weight verification .
Properties
CAS No. |
858001-74-8 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-1-methylurea |
InChI |
InChI=1S/C9H12N2O2/c1-11(9(10)12)7-5-3-4-6-8(7)13-2/h3-6H,1-2H3,(H2,10,12) |
InChI Key |
WHNUNCMMRMMWHP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1OC)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl-o-anisylurea can be synthesized through the reaction of o-anisidine with methyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds as follows: [ \text{o-Anisidine} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Catalysts may also be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl-o-anisylurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives with higher oxidation states.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amines.
Scientific Research Applications
Methyl-o-anisylurea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism by which methyl-o-anisylurea exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
Reactivity and Stability
- Hydrolysis : Urea derivatives are generally susceptible to hydrolysis under acidic or basic conditions. The o-methoxy group in this compound may stabilize the benzyl moiety against electrophilic substitution, contrasting with 3-methoxybenzyl chloride, which undergoes nucleophilic displacement .
- Thermal Stability : Substituted ureas decompose at temperatures >200°C. This compound’s stability is likely comparable to N-methyl-N'-benzylurea but lower than halogenated analogs like 3-methoxybenzyl chloride due to the absence of strong electron-withdrawing groups .
Analytical Characterization
- HPLC: Retention times and purity profiles for this compound would differ from non-urea analogs (e.g., 3-methoxybenzyl chloride) due to polar urea functionality. Gradient elution with C18 columns and UV detection at 254 nm is recommended .
- NMR : Distinct signals include the methoxy proton (~δ 3.8 ppm) and urea NH protons (δ 5–6 ppm), absent in chloride derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
